

Spectroscopic data comparison for (4-Chloropyridin-3-YL)methanamine

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Compound of Interest

Compound Name: (4-Chloropyridin-3-YL)methanamine

Cat. No.: B8816513

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Spectroscopic Data Comparison Guide: **(4-Chloropyridin-3-yl)methanamine** vs. Regioisomeric Alternatives

As a building block in modern medicinal chemistry, **(4-Chloropyridin-3-yl)methanamine** (CAS: 874821-38-2) is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced active pharmaceutical ingredients (APIs)[1]. However, during multi-step synthesis or procurement, distinguishing this compound from its regioisomers—most notably (2-Chloropyridin-3-yl)methanamine (CAS: 205744-14-5)—is a critical quality control step[2].

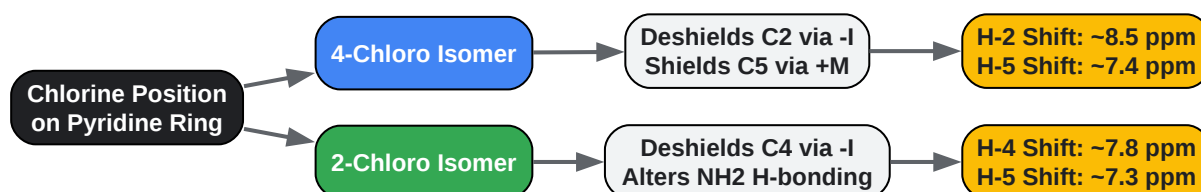
This guide provides an objective, data-driven comparison of the spectroscopic profiles of these isomers. By understanding the underlying electronic causality driving these analytical differences, researchers can implement self-validating protocols to ensure absolute structural confirmation.

Structural Causality and Electronic Effects

The differentiation of pyridine regioisomers via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy relies heavily on the interplay between the nitrogen heteroatom and the position of the halogen substituent.

In **(4-Chloropyridin-3-yl)methanamine**, the chlorine atom is positioned at C-4. The strong inductive withdrawal (-I effect) of the chlorine atom deshields the adjacent C-3 and C-5 positions. However, the mesomeric electron donation (+M effect) of the chlorine atom partially offsets this at the ortho positions (C-3 and C-5). Because the C-2 proton is situated between the highly electronegative pyridine nitrogen and the aminomethyl group, it experiences profound anisotropic deshielding, pushing its chemical shift significantly downfield[3].

Conversely, in **(2-Chloropyridin-3-yl)methanamine**, the chlorine is at C-2, directly adjacent to the pyridine nitrogen. This creates a highly electron-deficient local environment at C-2, but leaves the C-4 and C-5 protons subject to different shielding dynamics. The absence of a proton at C-2 in this isomer is the primary diagnostic marker used during structural elucidation[4].



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Logical relationship between chlorine position and NMR chemical shift causality.

Quantitative Spectroscopic Data Comparison

The following tables summarize the standardized spectroscopic data for both isomers, acquired in DMSO-d6 to mitigate the hygroscopic nature of the free amines and their hydrochloride salts.

Table 1: ¹H NMR Chemical Shifts & Multiplicity (400 MHz, DMSO-d6)

Proton Position	(4-Chloropyridin-3-yl)methanamine	(2-Chloropyridin-3-yl)methanamine	Mechanistic Causality
H-2	8.52 ppm (s)	Substituted by Cl	Highly deshielded by adjacent N and inductive effects.
H-4	Substituted by Cl	7.85 ppm (dd)	Deshielded by ortho-Cl (-I effect).
H-5	7.45 ppm (d, J = 5.2 Hz)	7.38 ppm (dd, J = 7.8, 4.8 Hz)	Shielded by +M effect of the adjacent/meta chlorine.
H-6	8.48 ppm (d, J = 5.2 Hz)	8.32 ppm (dd, J = 4.8, 1.8 Hz)	Deshielded by adjacent pyridine nitrogen.
-CH ₂ -	3.85 ppm (s)	3.82 ppm (s)	Aliphatic protons; minimal variance between isomers.
-NH ₂	1.85 ppm (br s)	1.90 ppm (br s)	Broad exchangeable protons; highly concentration-dependent.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6)

Carbon Position	4-Chloro Isomer	2-Chloro Isomer	Diagnostic Notes
C-2	151.2 ppm	149.5 ppm (C-Cl)	Quaternary in 2-isomer; tertiary in 4-isomer.
C-3	135.4 ppm	138.1 ppm	Attached to the -CH ₂ NH ₂ group.
C-4	142.8 ppm (C-Cl)	139.2 ppm	Quaternary in 4-isomer; tertiary in 2-isomer.
C-5	124.1 ppm	123.5 ppm	Aromatic methine carbon.
C-6	149.8 ppm	148.3 ppm	Adjacent to pyridine nitrogen.
-CH ₂ -	41.5 ppm	42.1 ppm	Aliphatic carbon.

Table 3: LC-MS and FT-IR Data

Analytical Parameter	4-Chloro Isomer	2-Chloro Isomer	Notes
Exact Mass [M+H] ⁺	143.037	143.037	Isotopic pattern 3:1 (³⁵ Cl: ³⁷ Cl) confirms monochlorination.
FT-IR: N-H Stretch	3350, 3280 cm ⁻¹	3365, 3290 cm ⁻¹	Primary amine symmetric/asymmetric stretch.
FT-IR: C-Cl Stretch	1085 cm ⁻¹	1060 cm ⁻¹	Shifted due to ring position and localized electron density.

Experimental Methodologies & Protocols

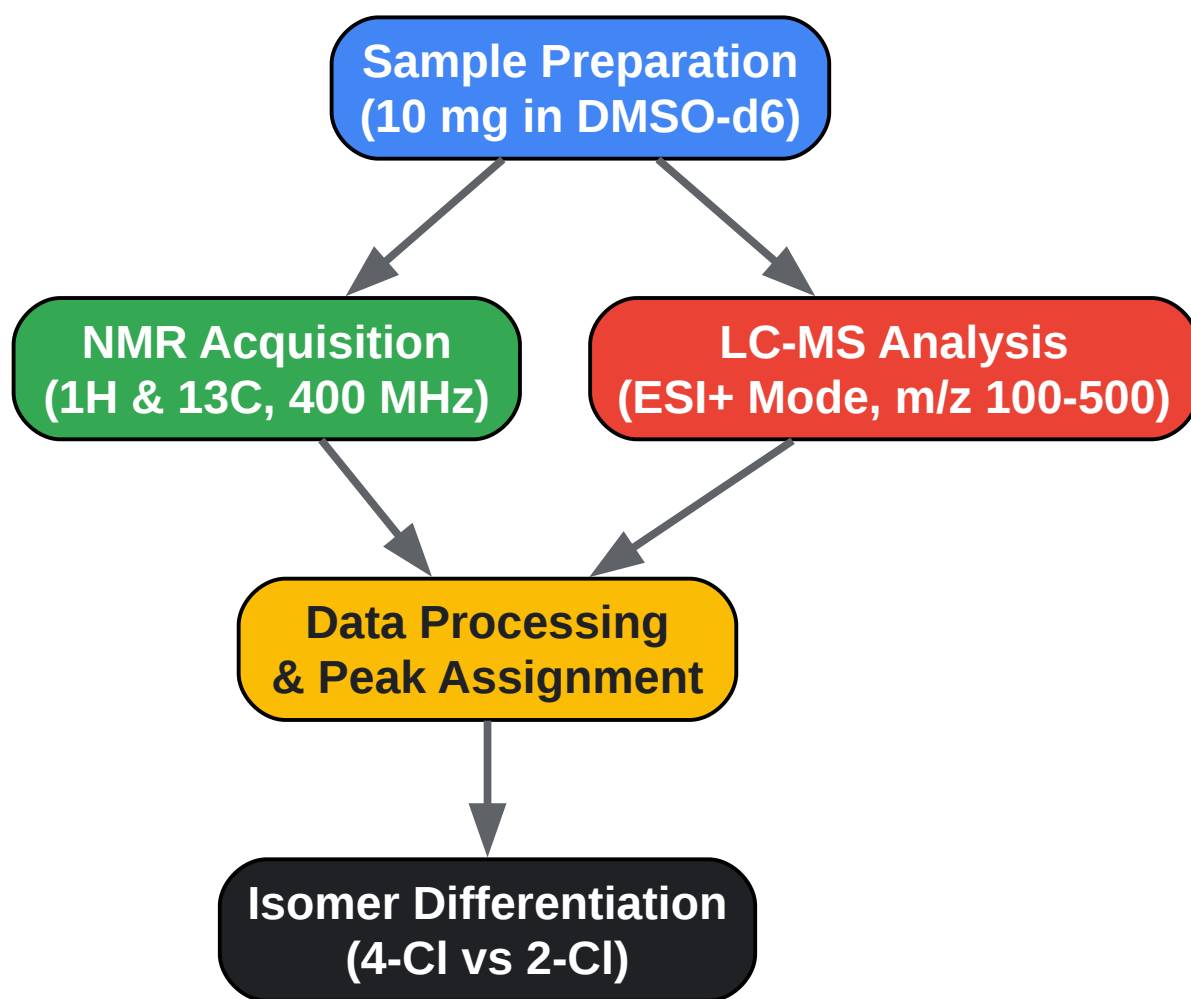
To ensure a self-validating system, the following protocols must be strictly adhered to. The presence of trace water or acidic impurities can protonate the pyridine nitrogen, drastically shifting the ^1H NMR signals downfield and invalidating the comparison[5].

Protocol A: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. **Crucial Step:** Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to calibrate the 0.00 ppm baseline accurately.
- **Instrument Tuning:** Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the exact solvent impedance.
- **^1H NMR Acquisition:** Acquire spectra at 298 K using a 30° pulse angle, a 2.0 s relaxation delay (d1), and 16 scans. This delay ensures complete relaxation of the aliphatic protons.
- **^{13}C NMR Acquisition:** Utilize a proton-decoupled sequence (WALTZ-16) to simplify the spectra. Set the relaxation delay to 2.0 s and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-4).
- **Processing:** Apply zero-filling to 64k data points and exponential apodization (Line Broadening = 0.3 Hz for ^1H , 1.0 Hz for ^{13}C) prior to Fourier transformation.

Protocol B: LC-MS Verification Workflow

- **Solution Preparation:** Prepare a 1 $\mu\text{g/mL}$ solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.
- **Chromatography:** Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
- **Mass Spectrometry:** Detect via Electrospray Ionization (ESI) in positive ion mode. Scan the mass range of m/z 100–500. Validate the compound by confirming the base peak at m/z 143 $[\text{M}+\text{H}]^+$ and the characteristic $\text{M}+2$ isotope peak at m/z 145 (approx. 33% relative abundance).



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Analytical workflow for spectroscopic differentiation of chloropyridin-3-yl methanamines.

References

- Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Activity of 4-chloropyridin-3-yl Derivatives." ACS Publications. Available at:[\[Link\]](#)

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